

(S)-GSK-F1: A Comparative Analysis of its Pharmacokinetic Profile

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Compound of Interest		
Compound Name:	(S)-GSK-F1	
Cat. No.:	B15542747	Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic properties of the selective PI4KIIIa inhibitor **(S)-GSK-F1** against its racemic counterpart and a predecessor compound, supported by experimental data and detailed methodologies.

Executive Summary

(S)-GSK-F1, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), demonstrates a promising pharmacokinetic profile essential for its development as a potential therapeutic agent. This guide provides a comparative analysis of the in vivo pharmacokinetic parameters of (S)-GSK-F1, its racemic form GSK-F1, and a structurally related predecessor, GSK-A1. The data, derived from studies in rats, indicates that (S)-GSK-F1 exhibits favorable metabolic stability and oral exposure. This document aims to provide researchers with a clear, data-driven comparison to inform further investigation and development of PI4KIIIα inhibitors.

Comparative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters of **(S)-GSK-F1** (also referred to as compound 28 in some literature), its racemic mixture, and GSK-A1, following intravenous and oral administration in rats. This data is crucial for evaluating the disposition and bioavailability of these compounds.



Compo und	Dosing Route	Dose (mg/kg)	AUC (nM.h)	Cmax (nM)	T1/2 (h)	Clearan ce (mL/min /kg)	Oral Bioavail ability (%)
(S)-GSK- F1	IV	1	1580	-	2.6	11	-
РО	5	2300	780	3.1	-	29	
Racemic GSK-F1	IV	1	1340	-	2.3	12	-
РО	5	1950	650	2.8	-	26	
GSK-A1	IV	1	850	-	1.8	20	-
РО	5	420	150	1.5	-	9	

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; T1/2: Half-life.

Experimental Protocols

The pharmacokinetic data presented above were generated using the following methodologies.

In Vivo Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.

Compound Administration:

- Intravenous (IV) Administration: The compounds were formulated in a vehicle of 10% DMSO,
 40% PEG400, and 50% saline. A single dose of 1 mg/kg was administered via the tail vein.
- Oral (PO) Administration: The compounds were suspended in a vehicle of 0.5% methylcellulose in water. A single dose of 5 mg/kg was administered by oral gavage.



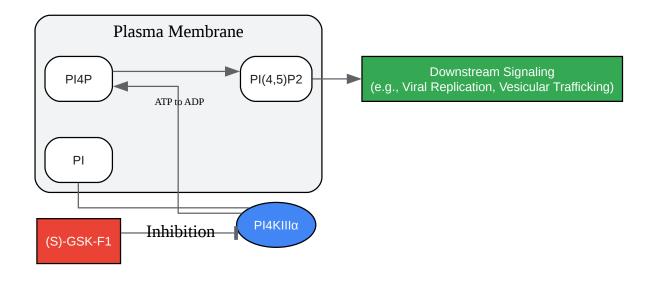
Blood Sampling: Following compound administration, blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

Sample Processing and Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentrations of the compounds in the plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, T1/2, clearance, and oral bioavailability, were calculated from the plasma concentration-time data using non-compartmental analysis with industry-standard software (e.g., WinNonlin).

Signaling Pathway and Experimental Workflow

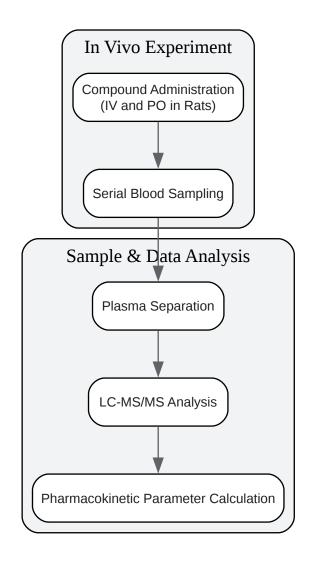
The following diagrams illustrate the signaling pathway of PI4KIIIα and the experimental workflow for determining the pharmacokinetic profile of (S)-GSK-F1.



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Caption: PI4KIIIa signaling pathway and the inhibitory action of (S)-GSK-F1.





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Caption: Experimental workflow for the in vivo pharmacokinetic study.

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